(S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide
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Overview
Description
The compound is an amide derived from propanoic acid . It contains a 2-chlorobenzoyl group and a 4-nitrophenyl group. Amides are a type of organic compound that can participate in various organic reactions to form other useful compounds for synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 2-chlorobenzoyl chloride, a component of the compound, can be prepared by reacting 2-chlorobenzaldehyde with chlorine in the presence of phosphorus pentachloride .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the properties of its components. For instance, 2-chlorobenzoyl chloride has been found to exist in the gas phase as two stable non-planar conformers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its components. For instance, 2-chlorobenzoyl chloride is a liquid at room temperature, with a boiling point of 238 °C and a density of 1.382 g/mL at 25 °C .Scientific Research Applications
Immunological Studies
(S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide has been linked to immunological research. A study conducted by Giraud et al. (2010) focused on the synthesis of related N-aryl-3-(indol-3-yl)propanamides, demonstrating significant immunosuppressive activities, which indicates a potential for this compound in immunological applications (Giraud et al., 2010).
Chromatographic Analysis
Al-Rimawi and Kharoaf (2011) developed a liquid chromatographic method for analyzing chloramphenicol and its related compounds, including 2-amino-1-(4-nitrophenyl)propane-1,3-diol, demonstrating its importance in the analytical chemistry field (Al-Rimawi & Kharoaf, 2011).
Chemical Kinetics
Research by Sedlák et al. (1999) on the cyclization reactions of substituted 2-(N-benzoyl-N-methyl)aminoalkanamides, including 2-[N-Methyl-N-(4-nitrobenzoyl)amino]-2-(4-nitrophenyl)propanamide, highlighted its significance in understanding chemical kinetics and reaction mechanisms (Sedlák et al., 1999).
Pharmacological Research
The pharmacokinetics and metabolism of selective androgen receptor modulators, including S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide], were investigated, illustrating the compound's significance in pharmacological studies (Wu et al., 2006).
Solubility and Phase Equilibria
Pascual et al. (2017) conducted experimental and modeling studies on the solubility of 2-chloro-N-(4-methylphenyl)propanamide (S1) in various solvent mixtures, highlighting its relevance in solubility and phase equilibria research (Pascual et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-9(18)16(22)19-14-7-6-10(20(23)24)8-12(14)15(21)11-4-2-3-5-13(11)17/h2-9H,18H2,1H3,(H,19,22)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQINLOCHRYYRJQ-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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